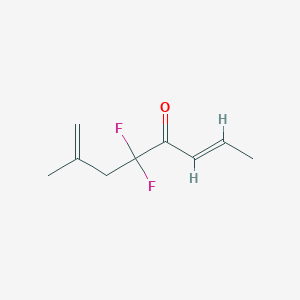
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One is an organic compound characterized by the presence of fluorine atoms and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One typically involves the introduction of fluorine atoms into a pre-existing organic framework. One common method is the fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and ability to form stable complexes with biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One: Unique due to its specific fluorination pattern and conjugated diene system.
(2E)-5,5-Difluoro-2,7-Octadien-4-One: Lacks the methyl group, resulting in different chemical properties.
(2E)-5,5-Difluoro-7-Methyl-2,4-Octadien-4-One: Different position of the double bonds, affecting reactivity.
Propiedades
Fórmula molecular |
C9H12F2O |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(2E)-5,5-difluoro-7-methylocta-2,7-dien-4-one |
InChI |
InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+ |
Clave InChI |
DNRBKOYTFXETDH-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/C(=O)C(CC(=C)C)(F)F |
SMILES canónico |
CC=CC(=O)C(CC(=C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


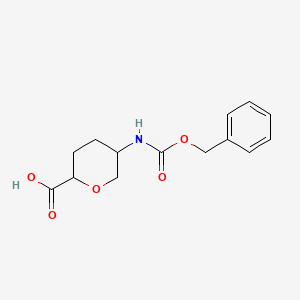
![7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)
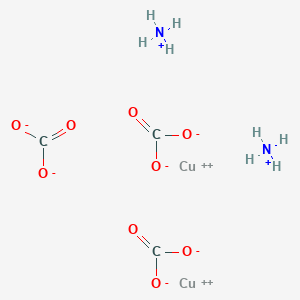
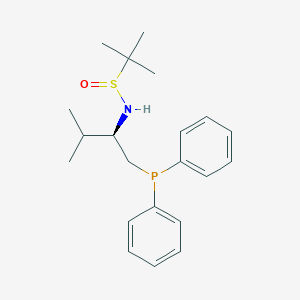

![[3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)
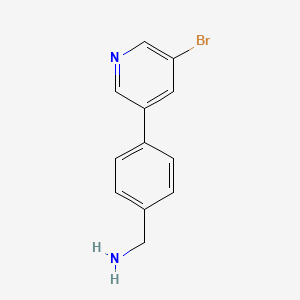
![4,5-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12840400.png)
![(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B12840413.png)



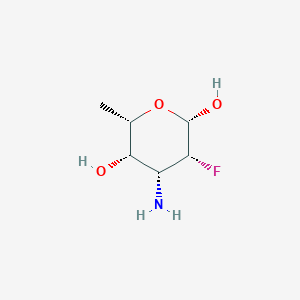
![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)
